5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a distinctive molecular architecture characterized by the integration of two primary structural components: a benzimidazole heterocyclic system and a pentanoic acid chain with a ketone functionality. The compound possesses the molecular formula C₁₂H₁₂N₂O₃ and maintains a molecular weight of 232.23 g/mol, as determined by computational analysis using PubChem methodologies. The systematic IUPAC nomenclature for this compound is established as 5-(benzimidazol-1-yl)-5-oxopentanoic acid, which accurately reflects the positional arrangement of functional groups within the molecular framework.
The benzimidazole moiety consists of a fused bicyclic structure incorporating both benzene and imidazole rings, with nitrogen atoms positioned at the 1 and 3 positions of the imidazole portion. This heterocyclic system serves as the core structural element, providing both aromatic stability and potential sites for intermolecular interactions through the nitrogen atoms. The pentanoic acid chain extends from the benzimidazole ring through an amide linkage, creating a carbonyl group at the 5-position relative to the carboxylic acid terminus. This structural arrangement results in a molecule with both electron-rich nitrogen centers and electron-deficient carbonyl functionalities, contributing to its chemical versatility.
The compound is cataloged under multiple synonymous designations, including 5-(1H-benzo[d]imidazol-1-yl)-5-oxopentanoic acid and 5-(benzimidazol-1-yl)-5-oxopentanoic acid, reflecting different nomenclature conventions while maintaining structural consistency. The Chemical Abstracts Service registry number 402944-72-3 provides a unique identifier for this specific molecular entity. The InChI representation InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) offers a standardized structural description that facilitates computational analysis and database searches.
Crystallographic Data and Conformational Analysis
The crystallographic investigation of this compound reveals important conformational characteristics that influence its solid-state properties and potential intermolecular interactions. While specific crystallographic parameters for this exact compound are not extensively documented in the available literature, structural analysis of related benzimidazole derivatives provides valuable insights into expected conformational behavior and packing arrangements.
Comparative analysis with structurally similar compounds, such as the trifluoromethyl-containing bendamustine derivatives, demonstrates that benzimidazole-containing molecules typically exhibit planar or near-planar arrangements of the heterocyclic core. The crystal structure analysis of related compounds indicates that the dihedral angle between the benzene ring and imidazole ring components generally ranges from 3.4 to 10.5 degrees, suggesting minimal deviation from coplanarity. This structural characteristic contributes to the aromatic stabilization of the benzimidazole system and influences the overall molecular geometry.
The conformational flexibility of the pentanoic acid chain allows for various spatial orientations relative to the benzimidazole core, potentially resulting in multiple conformational isomers in solution or different packing arrangements in crystalline forms. The presence of the carbonyl group at the 5-position introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions with the benzimidazole nitrogen atoms. These structural features suggest that the compound may adopt preferred conformations that minimize steric strain while maximizing favorable electronic interactions.
Computational structural analysis using the SMILES notation C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O provides a two-dimensional representation that can be extended to three-dimensional conformational models. The molecular geometry optimization studies would likely reveal the energetically favored conformations and provide insights into the rotational barriers around key bonds, particularly the connection between the benzimidazole ring and the carbonyl carbon.
Comparative Analysis with Benzimidazole Derivatives
The structural characteristics of this compound can be effectively evaluated through comparison with other benzimidazole derivatives documented in the scientific literature. This comparative approach reveals both common structural motifs and unique features that distinguish this compound within the broader benzimidazole family.
Comparison with 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid, which possesses the molecular formula C₁₅H₂₀N₂O₂ and molecular weight 260.33 g/mol, highlights significant structural differences. While both compounds contain benzimidazole cores and pentanoic acid chains, the alternative derivative features substitution at the 2-position of the benzimidazole ring and includes a propyl group on the nitrogen atom. This structural variation results in a higher molecular weight and different electronic distribution throughout the molecule.
The examination of 1-ethyl-1H-benzimidazol-2-amine demonstrates another structural variation within the benzimidazole family, with molecular formula C₉H₁₁N₃ and molecular weight 161.208 g/mol. This compound lacks the pentanoic acid chain entirely but incorporates an ethyl substituent and an amine functional group, illustrating the diverse structural modifications possible within benzimidazole chemistry. The comparative analysis reveals that the presence of the pentanoic acid chain in the target compound significantly increases molecular weight and introduces additional hydrogen bonding capabilities through the carboxylic acid functionality.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₁₂N₂O₃ | 232.23 | Benzimidazole core, pentanoic acid chain, ketone at position 5 |
| 5-(1-propyl-1H-benzimidazol-2-yl)pentanoic acid | C₁₅H₂₀N₂O₂ | 260.33 | Benzimidazole core, propyl substituent, pentanoic acid chain |
| 1-ethyl-1H-benzimidazol-2-amine | C₉H₁₁N₃ | 161.208 | Benzimidazole core, ethyl substituent, amine functionality |
Recent advances in benzimidazole synthesis have revealed that compounds containing the benzimidazole motif often exhibit significant biological activity and serve as important pharmacophores in medicinal chemistry applications. The structural analysis indicates that 2-substituted benzimidazole derivatives frequently demonstrate enhanced biological properties compared to their unsubstituted counterparts. In the context of this compound, the substitution pattern places the pentanoic acid chain at the 1-position rather than the 2-position, potentially influencing its interaction profiles and biological activity.
The comparative structural analysis also reveals that benzimidazole derivatives with carboxylic acid functionalities, such as the target compound, represent an important subclass with distinct physicochemical properties. The presence of both the heterocyclic nitrogen atoms and the carboxylic acid group provides multiple sites for intermolecular interactions, potentially enhancing solubility in polar solvents and facilitating binding interactions with biological targets. This structural arrangement distinguishes this compound from simpler benzimidazole derivatives and positions it as a compound of interest for further chemical and biological investigations.
Structure
2D Structure
Properties
IUPAC Name |
5-(benzimidazol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYKMDQXONQYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355607 | |
| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402944-72-3 | |
| Record name | 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation Reactions
Acylation is a common method for synthesizing this compound. The process typically involves the following steps:
Reagents : Benzimidazole derivative, glutaric anhydride or pentanoic acid derivatives, and a suitable catalyst (e.g., aluminum chloride).
Procedure : The benzimidazole derivative is reacted with glutaric anhydride in the presence of aluminum chloride under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to determine completion.
Yield : This method generally yields moderate to high amounts of the desired product, often exceeding 70% yield.
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzimidazole | 50 g | Room Temp | 3 hours | 75% |
| Glutaric Anhydride | 44 mmol | Reflux | 1 hour | - |
| Aluminum Chloride | 96.5 mmol | 0°C to Room Temp | - | - |
Hydrolysis and Reduction Steps
Another approach involves the hydrolysis of intermediate products formed during the initial acylation:
Intermediate Formation : After the initial reaction, hydrolysis may be performed to convert any unreacted intermediates into their respective acids.
Reduction : If necessary, further reduction steps can be applied using palladium on carbon in methanol under hydrogen atmosphere to achieve higher yields and purities.
Example Conditions for Hydrolysis :
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Intermediate Product | - | Water/Methanol | Room Temp | 80% |
| Palladium on Carbon | 10% w/w | Methanol | Room Temp | - |
Additional Synthesis Techniques
Solvent-Free Reactions
Recent studies have explored solvent-free reactions as a greener alternative for synthesizing benzimidazole derivatives:
Advantages : These methods reduce waste and improve safety by eliminating volatile organic solvents.
Procedure : The reactants are mixed and heated directly, often resulting in higher yields due to minimized side reactions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been reported to enhance reaction rates and yields:
- Procedure : The reactants are subjected to microwave irradiation, significantly shortening reaction times from hours to minutes while maintaining high yields.
Summary of Findings
The preparation of this compound can be effectively achieved through various established methods, including traditional acylation reactions, hydrolysis, reduction steps, solvent-free approaches, and microwave-assisted synthesis. The choice of method often depends on the desired yield, purity, and environmental considerations.
Chemical Reactions Analysis
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts like aluminum chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in studying biological mechanisms and developing new therapies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid:
*Inferred from structural components.
Biological Activity
5-Benzoimidazol-1-yl-5-oxo-pentanoic acid is a chemical compound characterized by its unique structure, which includes a benzimidazole ring fused with a pentanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 232.23 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of nitric oxide synthases (NOS), which play critical roles in various biological processes and diseases.
Inhibition of Nitric Oxide Synthases
One of the most notable biological activities of this compound is its ability to inhibit nitric oxide synthases. Nitric oxide (NO) is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. Inhibiting NOS can have therapeutic implications in conditions such as hypertension, neurodegenerative diseases, and inflammatory disorders.
Interaction with Biological Targets
The presence of the benzimidazole ring suggests that this compound may interact with various biological targets, including enzymes and receptors. Benzimidazoles are known to exhibit diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. However, specific studies detailing the mechanism of action for this compound are still limited.
Structure-Activity Relationship
The structural features of this compound may influence its biological activity. The compound's unique combination of the benzimidazole structure and pentanoic acid moiety distinguishes it from similar compounds, potentially enhancing its therapeutic efficacy. Comparative studies with other benzimidazole derivatives can provide insights into how variations in substituents affect biological activity.
Case Studies and Experimental Data
While comprehensive clinical data on this compound is scarce, preliminary studies have indicated its potential as a therapeutic agent:
Molecular Docking Studies
Molecular docking studies can elucidate the binding affinity and interaction modes of this compound with target proteins. These computational approaches help predict how well the compound binds to NOS and other relevant enzymes or receptors, providing insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(2-Methyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | Contains a methyl group that may enhance lipophilicity | |
| 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | Ethyl substitution potentially alters pharmacokinetics | |
| Benzimidazole Derivatives | Varies | Broad class with diverse biological activities |
These compounds differ primarily in their substituents on the benzimidazole ring, which can significantly affect their biological activities and therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling benzoimidazole derivatives with activated pentanoic acid precursors. For example, nucleophilic substitution reactions using carbodiimide-based coupling agents (e.g., EDC or DCC) can facilitate amide bond formation between 1H-benzimidazole-5-carboxylic acid and 5-oxo-pentanoic acid derivatives . Optimization includes monitoring reaction progress via HPLC (C18 columns, acetonitrile/water gradients) and adjusting stoichiometric ratios (1:1.2 for benzoimidazole:acid chloride) to minimize side products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (DMSO-d6, δ 7.5–8.2 ppm for aromatic protons) and -NMR (carbonyl signals at ~170–175 ppm) .
- Chromatography : Reverse-phase HPLC (retention time ~12–15 min, 0.1% TFA in mobile phase) with UV detection at 254 nm .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H]+ ~289.3 g/mol) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–25°C) indicate degradation >10% after 72 hours at pH >8, necessitating storage at –20°C in desiccated form .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX), leveraging crystallographic data from homologous benzoimidazole derivatives . Key parameters include:
- Grid box size : 60 × 60 × 60 Å centered on catalytic sites.
- Scoring functions : AMBER force fields for ligand-protein interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Cell viability assays : Use MTT or resazurin in triplicate, with positive controls (e.g., doxorubicin for cytotoxicity) .
- Data normalization : Express activity relative to internal standards (e.g., β-actin for Western blots) .
Q. How does structural modification of the benzoimidazole core affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Introduce substituents (e.g., halogens, alkyl groups) at the 2-position of benzoimidazole to enhance lipophilicity (logP ↑ by ~0.5–1.0) or metabolic stability. Compare pharmacokinetic profiles using:
- In vitro microsomal assays : Rat liver microsomes + NADPH for CYP450-mediated metabolism .
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Quantify impurities <0.1% using MRM transitions specific to common byproducts (e.g., unreacted benzoimidazole precursors) .
- Elemental analysis : Verify stoichiometric C/H/N ratios (±0.3% deviation) .
Q. How can researchers validate the compound’s role in modulating eicosanoid pathways?
- Methodological Answer :
- Enzyme inhibition assays : Monitor COX-2/5-LOX activity via prostaglandin E2 (PGE2) or leukotriene B4 (LTB4) ELISA kits .
- Gene expression profiling : qPCR for PTGS2 (COX-2) and ALOX5 (5-LOX) in LPS-stimulated macrophages .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
